3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

CAS No.: 326829-08-7

Cat. No.: VC7864899

Molecular Formula: C5H8ClNO

Molecular Weight: 133.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326829-08-7 |

|---|---|

| Molecular Formula | C5H8ClNO |

| Molecular Weight | 133.57 g/mol |

| IUPAC Name | 3-chloro-5,5-dimethyl-4H-1,2-oxazole |

| Standard InChI | InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 |

| Standard InChI Key | YMCWJQIZJIKFHO-UHFFFAOYSA-N |

| SMILES | CC1(CC(=NO1)Cl)C |

| Canonical SMILES | CC1(CC(=NO1)Cl)C |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

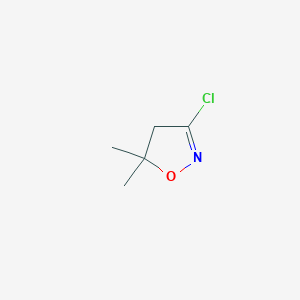

The molecular formula of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole is C₅H₈ClNO, with a molecular weight of 133.58 g/mol . Its IUPAC name, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, reflects the saturated dihydroisoxazole ring system, where the 4,5-dihydro designation indicates partial saturation between the 4- and 5-positions. The SMILES notation (ClC(C1)=NOC1(C)C) further clarifies the arrangement of substituents (Figure 1) .

Table 1: Key Identifiers of 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 326829-08-7 | |

| Molecular Formula | C₅H₈ClNO | |

| Molecular Weight | 133.58 g/mol | |

| Purity | 95% | |

| MDL Number | MFCD27997642 |

The chlorine atom at the 3-position enhances electrophilic reactivity, while the geminal dimethyl groups at the 5-position introduce steric hindrance, influencing both stability and reaction pathways .

Synthesis and Manufacturing

Industrial Preparation Methodology

A patented four-step synthesis route (CN117285479A) outlines the production of this compound from readily available precursors :

-

Step 1: Formation of 3-Methyl-1-nitro-2-butanol

Isobutyraldehyde (I) reacts with nitromethane (II) under alkaline conditions (e.g., NaOH or KOH) in the presence of copper salts and phenanthroline. Optimal molar ratios (I:II = 1:1–1.2) and solvents like dichloromethane yield the nitro alcohol intermediate (III) at 25–30°C . -

Step 2: Synthesis of 3-Methyl-2-butenaldoxime (IV)

Intermediate III undergoes reaction with carbon disulfide and an organic base (e.g., triethylamine) at 20–30°C. The exothermic reaction requires careful temperature control to prevent decomposition . -

Step 3: Cyclization to 5,5-Dimethyl-4,5-dihydro-isoxazole (V)

Oxime IV is cyclized using organic acids (e.g., trifluoroacetic acid) and bases (e.g., N-methylaniline) in inert solvents (e.g., toluene). The reaction proceeds at 40–45°C with a molar ratio of 1:0.1 (I:acid) . -

Step 4: Chlorination to Final Product (VI)

Compound V is treated with chlorine gas in dichloromethane at 10–15°C. The low temperature minimizes side reactions, achieving yields >80% .

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | Isobutyraldehyde, nitromethane, Cu salt | 25–30°C | 75–85% |

| 2 | Carbon disulfide, triethylamine | 20–30°C | 70–78% |

| 3 | Trifluoroacetic acid, N-methylaniline | 40–45°C | 65–72% |

| 4 | Cl₂ in CH₂Cl₂ | 10–15°C | 80–85% |

This method emphasizes cost-effectiveness and scalability, critical for industrial production .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) . Its stability under standard laboratory conditions is attributed to the electron-withdrawing chlorine and steric protection from the dimethyl groups .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | ~1.2 g/cm³ (estimated) | |

| Solubility in DMSO | High | |

| Stability | Stable at RT |

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom at the 3-position serves as a leaving group, enabling nucleophilic displacement reactions. For example, treatment with amines or alkoxides can yield substituted isoxazoles, valuable in medicinal chemistry .

Ring-Opening Reactions

Under acidic conditions, the dihydroisoxazole ring undergoes hydrolysis to form β-chloro ketones, intermediates in heterocyclic synthesis .

Applications

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Its rigid isoxazole core enhances binding affinity in drug-receptor interactions .

Agrochemicals

Derivatives of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole are employed in herbicides and fungicides, leveraging its stability and reactivity.

Recent Developments and Future Directions

Recent patents highlight innovations in catalytic systems for chlorination (e.g., using N-chlorosuccinimide) . Future research may explore enantioselective synthesis and green chemistry approaches to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume